Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-
Overview
Description
“Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane; 6-Acetyl-1,4-benzodioxan; 1,4-Benzodioxin, ethanone deriv.; Ketone, 1,4-benzodioxan-6-yl methyl; 1,4-Benzodioxan-6-yl methyl ketone; 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone; 6-Acetylbenzodioxan .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxin ring attached to an ethanone group . The IUPAC Standard InChIKey for this compound is HGVWMTAIIYNQSI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 178.1846 . For more detailed physical and chemical properties, it is recommended to refer to specialized databases or literature.Scientific Research Applications
Anti-Inflammatory Applications : Ethanone derivatives have shown anti-inflammatory properties. The synthesis of 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives and their related compounds have been found to exhibit significant anti-inflammatory activity (Labanauskas et al., 2004).
Antimicrobial and Antifungal Properties : Various derivatives of Ethanone have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds like 1H-indole derivatives have shown significant activity against microorganisms like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (2020).
Synthesis of Bioactive Compounds : Ethanone derivatives are used in the synthesis of bioactive compounds with potential therapeutic applications. For instance, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives has shown promising biological activities, including immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).
Anticancer Research : Ethanone derivatives have been explored in anticancer research. For example, the study of 1H-indole derivatives for their anti-inflammatory properties also involved evaluating their potential as anticancer agents (Rehman et al., 2022).
Chemical Structure Analysis and Synthesis : Ethanone derivatives are significant in chemical structure analysis and synthesis, such as in the study of isomeric benzo[1,4]oxazines and benzothiazolines by NMR spectroscopy and X-Ray crystallography (Santes et al., 1999).
Forensic and Clinical Applications : Ethanone derivatives have been identified and characterized in forensic and clinical studies. For instance, a novel cathinone derivative was identified and may aid in the identification of related compounds in forensic and clinical laboratories (Bijlsma et al., 2015).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is known to be acysteine-reactive small-molecule fragment . This suggests that it may interact with proteins containing cysteine residues, which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets through a covalent bond with the cysteine residues of proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIKDYNLMIIFQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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